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Compound of Interest

Compound Name: 1,5-Difluoro-3-iodo-2-nitrobenzene

Cat. No.: B1347367 Get Quote

An In-depth Technical Guide to 1,5-Difluoro-3-
iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1,5-Difluoro-3-iodo-2-
nitrobenzene, a halogenated nitroaromatic compound with significant potential in organic

synthesis and medicinal chemistry. This document details its chemical identity, physical

properties, and provides insights into its synthesis and reactivity. A particular focus is placed on

its application as a versatile building block in the construction of complex molecular

architectures, a critical aspect for drug discovery and development.

Chemical Identity and Molecular Structure
1,5-Difluoro-3-iodo-2-nitrobenzene is a polysubstituted benzene derivative. The presence of

two fluorine atoms, an iodine atom, and a nitro group on the aromatic ring imparts unique

reactivity to the molecule.

CAS Number: 771-05-1[1][2]

Molecular Structure:
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The structure of 1,5-Difluoro-3-iodo-2-nitrobenzene is characterized by a benzene ring

substituted with two fluorine atoms at positions 1 and 5, an iodine atom at position 3, and a

nitro group at position 2.

Structural Representations:

IUPAC Name: 1,5-difluoro-3-iodo-2-nitrobenzene

Molecular Formula: C6H2F2INO2

Canonical SMILES: C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])I)F

InChI Key: QPNJINWQPOPBSJ-UHFFFAOYSA-N

Physicochemical Properties
A summary of the key physicochemical properties of 1,5-Difluoro-3-iodo-2-nitrobenzene is

presented in the table below. These properties are crucial for its handling, storage, and

application in chemical reactions.

Property Value Reference

Molecular Weight 284.99 g/mol [1][2]

Density 2.162 g/cm³ [1]

Boiling Point 279.1 °C at 760 mmHg [1]

Flash Point 122.6 °C [1]

Synthesis and Reactivity
Synthesis
The synthesis of 1,5-Difluoro-3-iodo-2-nitrobenzene can be approached through several

synthetic strategies. A common method involves the sequential functionalization of a

difluorobenzene precursor.

General Synthetic Approach:
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A plausible synthetic route involves the nitration of 1,3-difluorobenzene followed by iodination.

The directing effects of the fluorine atoms and the nitro group are key considerations in

achieving the desired isomer.

Experimental Protocol: Nitration of 1,3-Difluorobenzene (Illustrative)

Note: This is a general procedure for the nitration of an activated benzene ring and should be

adapted and optimized for the specific synthesis of the title compound.

To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., concentrated sulfuric

acid), a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid)

is added dropwise at a controlled temperature (typically 0-10 °C).

The reaction mixture is stirred for a specified period, allowing the electrophilic aromatic

substitution to proceed.

Upon completion, the reaction mixture is carefully poured onto ice, and the crude product is

extracted with an organic solvent.

The organic layer is washed, dried, and the solvent is removed under reduced pressure to

yield the crude nitro-difluorobenzene.

Purification is typically achieved by distillation or chromatography.

Experimental Protocol: Iodination of a Nitro-difluorobenzene (Illustrative)

Note: This is a general procedure for the iodination of a deactivated benzene ring and should

be adapted and optimized.

The synthesized nitro-difluorobenzene is dissolved in a suitable solvent.

An iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing

agent (e.g., nitric acid), is added to the solution.

The reaction is heated to a specific temperature for a set duration to facilitate the

electrophilic iodination.

After the reaction, the mixture is cooled, and any excess iodine is quenched.
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The product is then isolated by extraction and purified, for example, by recrystallization or

column chromatography.

Reactivity
The reactivity of 1,5-Difluoro-3-iodo-2-nitrobenzene is governed by the interplay of its

functional groups.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the

aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the

fluorine atoms under specific conditions.

Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site for various

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and

Sonogashira couplings. This allows for the introduction of a wide range of substituents at the

3-position.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group

using various reducing agents (e.g., SnCl2/HCl, H2/Pd-C). This transformation opens up

further synthetic possibilities for introducing new functionalities.

Applications in Research and Development
1,5-Difluoro-3-iodo-2-nitrobenzene serves as a valuable building block in organic synthesis,

particularly in the construction of complex molecules for pharmaceutical and materials science

applications.

Role in Drug Discovery
The structural motifs present in this molecule are of interest in drug design. The fluorine atoms

can enhance metabolic stability and binding affinity, while the substituted phenyl ring is a

common scaffold in many biologically active compounds. Its utility as an intermediate allows for

the synthesis of a diverse library of compounds for screening in drug discovery programs. The

process of drug design and discovery is a multi-stage endeavor, starting from target

identification to preclinical and clinical development, where versatile building blocks like this are

crucial.[3][4][5]
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Utility in Suzuki-Miyaura Cross-Coupling Reactions
The presence of the iodine atom makes 1,5-Difluoro-3-iodo-2-nitrobenzene an excellent

substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the

formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are

prevalent in many pharmaceutical agents.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a DOT script visualizing a typical experimental workflow for a Suzuki-Miyaura coupling

reaction involving an aryl iodide.

Reaction Setup Reaction Work-up Purification

Combine Aryl Iodide,
Boronic Acid, Palladium Catalyst,

and Base in a Flask

Add Degassed
Solvent

1. Heat the Mixture
under Inert Atmosphere

Monitor Reaction
Progress by TLC/GC-MS

2. Cool and Quench
the Reaction

Extract with
Organic Solvent

3. Wash the Organic
Layer

3. Dry and Concentrate3. Purify by Column
Chromatography

Click to download full resolution via product page

Suzuki-Miyaura Coupling Experimental Workflow

Spectroscopic Data
While specific, publicly available, high-resolution spectra for 1,5-Difluoro-3-iodo-2-
nitrobenzene are not readily found in the searched literature, the expected spectral

characteristics can be predicted based on its structure and data from analogous compounds.

Expected 1H NMR Spectral Features:

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding

to the two protons on the benzene ring. The chemical shifts will be influenced by the

deshielding effects of the nitro group and the halogens.

Expected 13C NMR Spectral Features:
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The 13C NMR spectrum would display six distinct signals for the aromatic carbons. The

carbons bearing the fluorine atoms will exhibit C-F coupling, and the chemical shifts will be

significantly affected by the attached substituents.

Expected 19F NMR Spectral Features:

The 19F NMR spectrum is a powerful tool for characterizing this compound and would show

two distinct signals for the two non-equivalent fluorine atoms.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of

the compound (284.99 g/mol ). The isotopic pattern of iodine would be observable.

Safety and Handling
As with any chemical, 1,5-Difluoro-3-iodo-2-nitrobenzene should be handled with appropriate

safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed

information on its hazards, handling, and storage requirements. In general, for halogenated

nitroaromatic compounds, skin and eye contact should be avoided, and work should be

conducted in a well-ventilated fume hood.

Conclusion
1,5-Difluoro-3-iodo-2-nitrobenzene is a valuable and versatile building block for organic

synthesis. Its unique combination of functional groups provides multiple reaction sites, enabling

the synthesis of a wide array of complex molecules. This makes it a compound of significant

interest for researchers in medicinal chemistry and materials science, offering opportunities for

the development of novel compounds with desired properties. Further exploration of its

reactivity and applications is likely to yield new and innovative synthetic methodologies and

molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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